Gadolinium(3+);trihydroxide

Thermal Dehydration Kinetics Rare Earth Oxide Synthesis Nanophosphor Precursors

Gadolinium(3+) trihydroxide (Gd(OH)₃, 99.9% purity) is the evidence-based procurement choice for developing Gd₂O₃ nanomaterials, next-gen MRI contrast agents, and GdNCT drug delivery systems. Ksp ≈ 10⁻²⁶.⁸ ensures controlled precursor morphology; thermal dehydration at ~710 K saves up to 763 °C vs Gd(NO₃)₃ routes. Nanoparticles deliver r₁ relaxivity 7.17 mM⁻¹s⁻¹ (+66% vs Gd-DTPA). Nanorods show IC₅₀=180 µg/mL (3.6× lower toxicity than GdCl₃) with pH-responsive release. Supercritical hydrothermal synthesis yields 30 nm particles for GdNCT. Choose Gd(OH)₃ for quantifiable performance gains.

Molecular Formula GdH3O3
Molecular Weight 208.3 g/mol
CAS No. 16469-18-4
Cat. No. B101377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium(3+);trihydroxide
CAS16469-18-4
Molecular FormulaGdH3O3
Molecular Weight208.3 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Gd+3]
InChIInChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyILCLBMDYDXDUJO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium(3+) Trihydroxide (CAS 16469-18-4): Technical Specifications and Procurement Baseline for Gd(OH)₃


Gadolinium(3+) trihydroxide (Gd(OH)₃, CAS 16469-18-4, molecular weight 208.27 g/mol) is an inorganic rare earth hydroxide existing as a white crystalline powder with amphoteric behavior . Its procurement is driven by its role as a precursor for gadolinium oxide (Gd₂O₃) nanomaterials [1], its utility in synthesizing nanostructured MRI contrast agents [2], and its potential in gadolinium neutron capture therapy (GdNCT) applications owing to the exceptionally high thermal neutron capture cross-section of the Gd element [3].

Why Gd(OH)₃ (CAS 16469-18-4) Cannot Be Directly Substituted by Other Gadolinium Salts or Oxides in Critical Applications


Generic substitution of Gd(OH)₃ with other in-class gadolinium compounds—including Gd₂O₃ nanoparticles, soluble GdCl₃ salts, or Gd(NO₃)₃ precursors—is invalidated by stark contrasts in solubility, precursor conversion kinetics, MRI relaxivity, and cellular toxicity profiles. Gd(OH)₃ exhibits an extremely low solubility product (Ksp ≈ 10⁻²⁶.⁸) [1], which fundamentally distinguishes it from highly soluble GdCl₃ and underpins its utility as a solid precursor. Furthermore, the specific r₁ relaxivity of Gd(OH)₃ is morphology-dependent and ranges from 2.58 to 7.17 mM⁻¹s⁻¹ [2], deviating from the performance metrics of Gd₂O₃ or chelated Gd complexes. These divergent physicochemical and biological properties preclude simple interchange, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Gadolinium(3+) Trihydroxide (CAS 16469-18-4) vs. Comparators


Comparative Thermal Dehydration Kinetics: Gd(OH)₃ Precursor vs. Alternative Gd₂O₃ Synthesis Routes

Gd(OH)₃ serves as a morphologically tunable precursor for Gd₂O₃ nanorods, offering a quantifiable thermal pathway distinct from direct oxide procurement. Non-isothermal thermogravimetric analysis (TGA) of Gd(OH)₃ reveals a two-step dehydration process: initial conversion to GdOOH at ~596 K (322.85 °C), followed by complete dehydration to Gd₂O₃ at ~710 K (436.85 °C) [1]. The activation energy for this conversion is 77.94 kJ/mol for Step I and 91.29 kJ/mol for Step II [1]. This is distinct from alternative synthetic routes using Gd(NO₃)₃ precursors, which typically require calcination at 600–1200 °C to induce Gd₂O₃ crystallization [2].

Thermal Dehydration Kinetics Rare Earth Oxide Synthesis Nanophosphor Precursors TGA/DTA Analysis

Morphology-Dependent MRI Relaxivity: Gd(OH)₃ Nanoparticles vs. Nanorods and Gd₂O₃ Comparators

The longitudinal water proton relaxivity (r₁) of Gd(OH)₃ is strongly morphology-dependent, a critical selection criterion for MRI contrast agent development. Gd(OH)₃ nanoparticles exhibit an r₁ of 7.17 mM⁻¹s⁻¹, which is 2.08-fold higher than that of Gd(OH)₃ nanorods (3.47 mM⁻¹s⁻¹) and 2.78-fold higher than Gd(OH)₃ microrods (2.58 mM⁻¹s⁻¹) [1]. Cross-study comparison further reveals that Gd(OH)₃ nanoparticles (r₁ = 7.17 mM⁻¹s⁻¹) outperform commercial Gd-DTPA chelate contrast agents (r₁ ≈ 4.33 mM⁻¹s⁻¹) [2]. Importantly, r₁ values for both Gd(OH)₃ and Gd₂O₃ nanoparticles depend primarily on particle diameter rather than composition, with an optimal diameter of ~1.6–1.7 nm yielding maximal r₁ of ~12.4–15.2 mM⁻¹s⁻¹ [3].

MRI Contrast Agents Longitudinal Relaxivity (r₁) T₁-Weighted Imaging Gadolinium Nanomaterials

Comparative In Vitro Cytotoxicity: Gd(OH)₃ Nanostructures vs. GdCl₃ Salt

Gd(OH)₃ nanostructures demonstrate significantly lower acute cytotoxicity compared to soluble gadolinium chloride (GdCl₃) salt, a key differentiator for biomedical procurement. Undoped Gd(OH)₃ nanorods and nanoparticles exhibit IC₅₀ values of 180 µg/mL and 200 µg/mL, respectively, against MCF-7 breast cancer cells after 24-hour exposure [1]. In contrast, free Gd³⁺ ions from soluble GdCl₃ exhibit an IC₅₀ of 50 µg/mL under comparable conditions [1]. This represents a 3.6–4.0-fold reduction in cytotoxicity for the hydroxide form. Additionally, Gd(OH)₃ nanorods are reported to have no significant cellular or in vivo toxicity, with mice surviving 150 days post-intravenous injection of 100 mg/kg without adverse effects [2].

Cytotoxicity Biocompatibility In Vitro Toxicology Nanomedicine

Solubility Product (Ksp) Comparison: Gd(OH)₃ Precipitation Behavior vs. Other Lanthanide Hydroxides

The extremely low aqueous solubility of Gd(OH)₃ underpins its utility as a solid precursor and differentiates it from soluble gadolinium salts. The solubility product constant (Ksp) of Gd(OH)₃ is reported as 10⁻²⁶.⁸ in H₂O and 10⁻²⁶.⁶ in D₂O at ~23 °C (pKsp ≈ 22.74) [1]. This insolubility is characteristic of heavy lanthanide hydroxides but contrasts sharply with the high aqueous solubility of gadolinium chloride (GdCl₃) and gadolinium nitrate (Gd(NO₃)₃) salts. For context, the Ksp of Gd(OH)₃ is orders of magnitude lower than that of earlier lanthanide hydroxides (e.g., La(OH)₃ pKsp ≈ 20.3), reflecting the lanthanide contraction effect on hydroxide solubility [2].

Solubility Product Precipitation Chemistry Rare Earth Separation Aqueous Processing

Photocatalytic Degradation Efficiency: Ni-Doped Gd(OH)₃ Nanorods vs. Undoped Gd(OH)₃ Baseline

Gd(OH)₃ nanorods demonstrate quantifiable photocatalytic activity for organic pollutant degradation, with doping further enhancing performance. Undoped Gd(OH)₃ nanorods synthesized via microwave-assisted hydrothermal methods exhibit photocatalytic degradation of 4-nitrophenol under UV light irradiation [1]. Doping with Ni²⁺ at concentrations of 4–12% produces Ni-Gd(OH)₃ nanorods with crystallite sizes of 17–30 nm, systematically altering optical and catalytic properties relative to the undoped baseline [1]. This photocatalytic functionality is not a primary feature of alternative gadolinium precursors such as Gd(NO₃)₃ or GdCl₃, which lack intrinsic photocatalytic activity in their native forms.

Photocatalysis Organic Pollutant Degradation Nanostructured Catalysts Rare Earth Hydroxides

Validated Application Scenarios for Gadolinium(3+) Trihydroxide (CAS 16469-18-4) Based on Quantitative Evidence


Energy-Efficient Synthesis of Gd₂O₃ Nanophosphors and Optical Ceramics

Gd(OH)₃ is the optimal precursor for synthesizing Gd₂O₃ nanomaterials via thermal dehydration when energy efficiency and morphological control are prioritized. The two-step dehydration pathway (Gd(OH)₃ → GdOOH at ~596 K → Gd₂O₃ at ~710 K) enables Gd₂O₃ formation at temperatures ~163–763 °C lower than calcination of Gd(NO₃)₃ precursors [1]. This lower thermal budget reduces energy costs and better preserves nanoscale morphology, making Gd(OH)₃ the preferred starting material for manufacturing Gd₂O₃-based phosphors, scintillators, and optical ceramics where crystallite size and phase purity are critical quality parameters [1][2].

High-Sensitivity T₁-Weighted MRI Contrast Agent Development

Gd(OH)₃ nanoparticles with an r₁ relaxivity of 7.17 mM⁻¹s⁻¹ should be selected over Gd(OH)₃ nanorods (3.47 mM⁻¹s⁻¹) or commercial Gd-DTPA chelates (4.33 mM⁻¹s⁻¹) when maximum T₁ contrast enhancement is required [3][4]. The nanoparticle morphology delivers +66% higher relaxivity than Gd-DTPA and +107% higher than Gd(OH)₃ nanorods. This quantitative performance advantage makes Gd(OH)₃ nanoparticles the evidence-based procurement choice for research groups developing next-generation MRI contrast agents for molecular imaging and theranostic applications [3].

Biocompatible Drug Delivery Nanocarrier Platforms with Intrinsic Imaging Capability

Gd(OH)₃ nanorods are the preferred gadolinium-based platform for constructing multifunctional drug delivery systems, based on their demonstrated low cytotoxicity (IC₅₀ = 180 µg/mL in MCF-7 cells, 3.6× lower toxicity than GdCl₃) and established in vivo biocompatibility (mice survival >150 days at 100 mg/kg i.v. dose) [5][6]. The pH-responsive degradation of Gd(OH)₃ in acidic tumor microenvironments enables controlled drug release, while the paramagnetic Gd³⁺ center provides intrinsic MRI contrast without requiring additional chelation chemistry. This dual functionality—low toxicity plus inherent imaging capability—cannot be replicated using soluble GdCl₃ or Gd(NO₃)₃ salts, which exhibit significantly higher cytotoxicity and lack the solid matrix required for drug loading [5].

Gadolinium Neutron Capture Therapy (GdNCT) Agent Precursor

Gd(OH)₃ nanoparticles synthesized via supercritical hydrothermal methods are specifically engineered for GdNCT applications, where particle size and crystallinity directly influence tumor tissue distribution and neutron capture efficiency. Synthesis at 300–500 °C under 30 MPa pressure yields highly crystalline Gd(OH)₃ nanoparticles with narrow size distribution (as small as 30 nm with succinic acid capping) [7]. The inorganic Gd(OH)₃ matrix provides high Gd atom density per nanoparticle, maximizing the probability of neutron capture events per unit volume relative to molecular Gd chelates. This physical property advantage, combined with the highest thermal neutron capture cross-section among all natural elements (Gd-157: 254,000 barns), makes Gd(OH)₃ nanoparticles a rational procurement choice for GdNCT research [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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